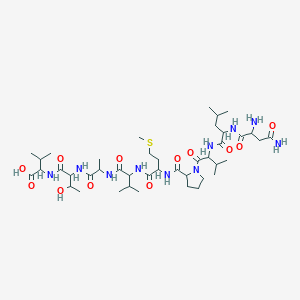
159453-08-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service (CAS) number 159453-08-4 is known as [pTyr5] epidermal growth factor receptor (988-993). This compound is derived from the autophosphorylation site (Tyr992) of the epidermal growth factor receptor (EGFR 988-993). It is a peptide with significant biological activity, particularly in the context of cellular signaling pathways .
Métodos De Preparación
The synthesis of [pTyr5] epidermal growth factor receptor (988-993) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high purity and yield .
Análisis De Reacciones Químicas
[pTyr5] epidermal growth factor receptor (988-993) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, using reagents like hydrogen peroxide.
Reduction: Disulfide bonds within the peptide can be reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common reagents and conditions used in these reactions include mild oxidizing or reducing agents and specific pH conditions to ensure selective reactions. Major products formed from these reactions include modified peptides with altered biological activity .
Aplicaciones Científicas De Investigación
[pTyr5] epidermal growth factor receptor (988-993) has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving the epidermal growth factor receptor.
Medicine: Studied for its potential therapeutic applications in cancer treatment, as it can modulate signaling pathways involved in cell proliferation and survival.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of [pTyr5] epidermal growth factor receptor (988-993) involves its interaction with the epidermal growth factor receptor. Upon binding, it mimics the natural autophosphorylation process at the Tyr992 site, leading to the activation of downstream signaling pathways. These pathways include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, which are crucial for cell growth, differentiation, and survival .
Comparación Con Compuestos Similares
[pTyr5] epidermal growth factor receptor (988-993) can be compared with other similar peptides derived from autophosphorylation sites of receptor tyrosine kinases. Similar compounds include:
[pTyr5] insulin receptor (988-993): Derived from the autophosphorylation site of the insulin receptor, involved in glucose metabolism.
[pTyr5] platelet-derived growth factor receptor (988-993): Derived from the autophosphorylation site of the platelet-derived growth factor receptor, involved in wound healing and angiogenesis.
The uniqueness of [pTyr5] epidermal growth factor receptor (988-993) lies in its specific interaction with the epidermal growth factor receptor and its role in modulating signaling pathways critical for cancer research .
Propiedades
Número CAS |
159453-08-4 |
|---|---|
Fórmula molecular |
C₃₁H₄₅N₆O₁₇P |
Peso molecular |
804.69 |
Secuencia |
One Letter Code: DADE-pTyr-L |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


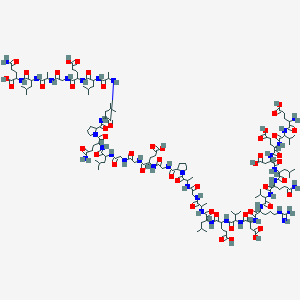
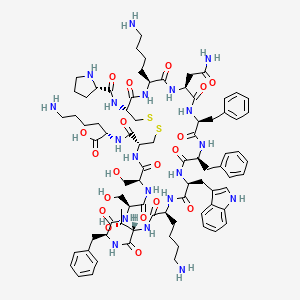
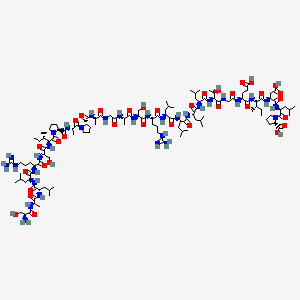
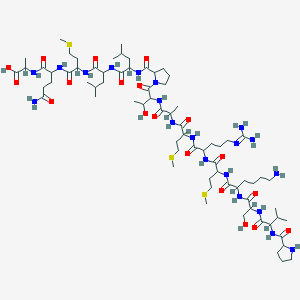
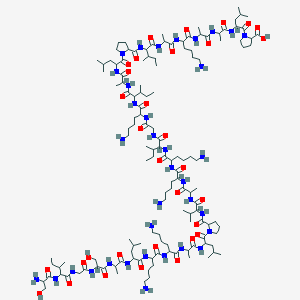

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)
